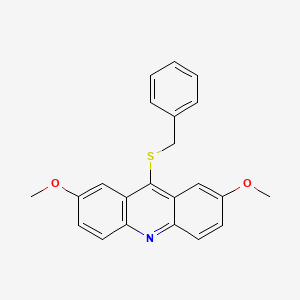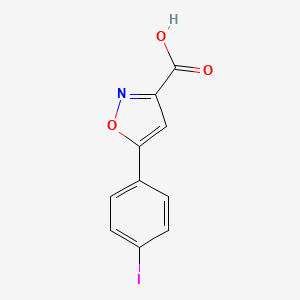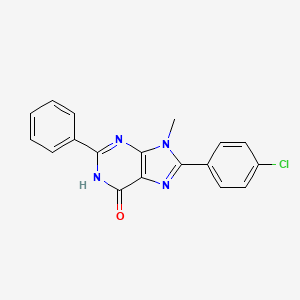
Cytidine 5'-triphosphate trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-triphosphate trisodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule and acts as a substrate for RNA synthesis. This compound also plays a crucial role in the synthesis of glycerophospholipids and the glycosylation of proteins .
準備方法
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .
化学反応の分析
Types of Reactions
Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many biochemical pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It reacts with phosphocholine to form CDP-choline, an essential intermediate in phospholipid biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like phosphorus oxychloride or pyrophosphate.
Hydrolysis: Typically occurs in the presence of water and enzymes such as nucleotidases.
Condensation: Involves enzymes like CTP:phosphocholine cytidylyltransferase and occurs in aqueous conditions.
Major Products
CDP-choline: Formed during the synthesis of phosphatidylcholine.
Cytidine diphosphate: A product of hydrolysis reactions.
科学的研究の応用
Cytidine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
作用機序
Cytidine 5’-triphosphate trisodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerases during transcription . Additionally, it acts as a coenzyme in the synthesis of glycerophospholipids and the glycosylation of proteins . The compound also interacts with various enzymes, such as aspartate carbamoyltransferase, to regulate pyrimidine biosynthesis .
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Another high-energy nucleoside triphosphate involved in cellular energy transfer.
Guanosine triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate trisodium salt is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate trisodium salt has specialized functions in nucleic acid and lipid metabolism .
特性
分子式 |
C9H13N3Na3O14P3 |
|---|---|
分子量 |
549.10 g/mol |
IUPAC名 |
trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChIキー |
HZQKYJNQQBPWQM-LLWADOMFSA-K |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)






![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
